2-(苄氧基)-6-甲氧基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

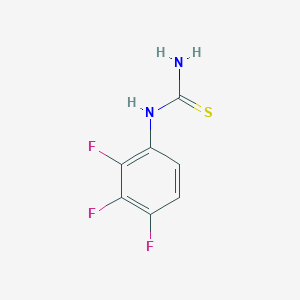

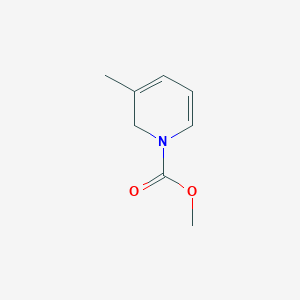

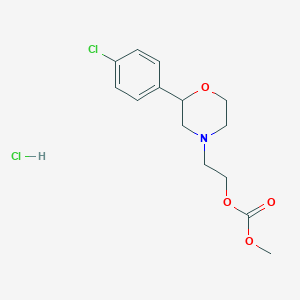

2-(Benzyloxy)-6-methoxybenzonitrile belongs to a class of organic compounds known for their complex molecular structure that includes a benzonitrile moiety, an ether group (benzyloxy), and a methoxy group. These functional groups contribute to the compound's reactivity and potential applications in organic synthesis, material science, and possibly as intermediates in pharmaceuticals, excluding any direct drug use or dosage considerations.

Synthesis Analysis

The synthesis of related benzonitriles often involves reactions like nitrosation and sequential C-C bond cleavage, as seen in the synthesis of 2-aminobenzonitriles from 2-arylindoles using tert-butylnitrite-mediated nitrosation and iron(III)-catalyzed reactions (Chen et al., 2018). This highlights a method of introducing nitrile groups into aromatic compounds, which could be adapted for synthesizing 2-(Benzyloxy)-6-methoxybenzonitrile by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is often elucidated using X-ray crystallography, providing detailed information about bond lengths, angles, and overall molecular conformation. For example, the crystal structure of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H‐benzo[6,7]cyclohepta[1,2‐b]pyridine‐3‐carbonitrile derivatives has been determined, offering insights into the spatial arrangement of similar compounds (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Reactions involving methoxy- and benzonitrile groups include oxidation processes where methoxybenzenes are oxidized to p-benzoquinones, showcasing the reactivity of the methoxy group in the presence of oxidizing agents (Orita et al., 1989). Such reactions are pivotal in understanding the chemical behavior and transformation possibilities of 2-(Benzyloxy)-6-methoxybenzonitrile.

科学研究应用

1. 有机合成和反应机制:

- 2-(苄氧基)-6-甲氧基苯甲腈在有机合成中被广泛应用,特别是在涉及氰化钾的反应中。高桥和乙益(1970年)研究了6-硝基喹啉与氰化钾的反应,得到了类似于2-(苄氧基)-6-甲氧基苯甲腈的化合物,如2,3-二取代的6-烷氧基喹啉-5-碳腈,(Takahashi & Otomasu, 1970)。

- 此外,曹等人(2019年)探索了对对甲氧基苄醇的电化学氰化反应,这与合成类似于2-(苄氧基)-6-甲氧基苯甲腈的化合物相关 (Cao et al., 2019)。

2. 氧化和化学转化研究:

- Orita等人(1989年)研究了甲氧基苯的氧化生成醌和酚,为了解氧化条件下甲氧基苯甲腈的化学行为提供了见解 (Orita et al., 1989)。

- 陈等人(2018年)展示了从2-芳基吲哚合成2-氨基苯甲腈的方法,包括适用于2-(苄氧基)-6-甲氧基苯甲腈衍生物的方法 (Chen et al., 2018)。

3. 新型合成和催化应用:

- 任等人(2012年)开发了一种选择性对位氰化烷氧基和苄氧基取代苯的方法,这与2-(苄氧基)-6-甲氧基苯甲腈的合成和修饰直接相关 (Ren et al., 2012)。

- 维尔玛等人(2015年)研究了2-氨基苯-1,3-二碳腈作为缓蚀剂,展示了苯甲腈衍生物在工业应用中的潜力 (Verma et al., 2015)。

4. 光谱学和结构分析:

- 赵等人(2019年)利用双色共振增强双光子电离和质量分析阈电离光谱对2-甲氧基苯甲腈进行了研究,提供了类似化合物的电子结构和性质的详细见解 (Zhao et al., 2019)。

安全和危害

未来方向

属性

IUPAC Name |

2-methoxy-6-phenylmethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-14-8-5-9-15(13(14)10-16)18-11-12-6-3-2-4-7-12/h2-9H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQODCSAPOJQTCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCC2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333963 |

Source

|

| Record name | 2-(benzyloxy)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-6-methoxybenzonitrile | |

CAS RN |

167832-66-8 |

Source

|

| Record name | 2-(benzyloxy)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)

![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)

![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)

![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)

![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)